(2S)-3-[[(6S,9S,12R,15S,18S,19R)-6,15-bis(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-16,19-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-formamidopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid
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Overview
Description
Discodermin A is a novel bioactive peptide isolated from the marine sponge Discodermia kiiensis. This compound has garnered significant attention due to its potent antimicrobial properties, making it a promising candidate for various biomedical applications . Discodermin A consists of 14 amino acids, including two t-Leucine residues and several D-amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Discodermin A involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Discodermin A is still in the experimental stages, primarily focusing on optimizing the yield and purity of the peptide. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the synthesized peptide .
Chemical Reactions Analysis
Types of Reactions: Discodermin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and bioactivity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for the oxidation of specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) are employed to reduce disulfide bonds.
Substitution: Substitution reactions often involve the use of alkylating agents to modify amino acid side chains.
Major Products: The primary products formed from these reactions are modified peptides with enhanced antimicrobial properties and stability .
Scientific Research Applications
Discodermin A has a wide range of scientific research applications:
Mechanism of Action
Discodermin A exerts its effects by permeabilizing the plasma membrane of target cells. This action is facilitated by its interaction with membrane phospholipids, leading to increased membrane permeability. The peptide’s hydrophobic amino acid residues play a crucial role in this process . Additionally, Discodermin A has been shown to increase the permeability of the membrane to calcium ions and ATP, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Discodermin A is unique due to its specific amino acid composition and potent antimicrobial properties. Similar compounds include:
Discodermin B, C, and D: These analogues have been isolated from the same marine sponge and exhibit similar bioactivities.
Other Marine-Derived Peptides: Compounds such as theonellamide and halichondrin, which also possess antimicrobial and cytotoxic properties.
Properties
CAS No. |
94552-47-3 |
---|---|
Molecular Formula |
C77H116N20O22S |
Molecular Weight |
1705.9 g/mol |
IUPAC Name |
(2S)-3-[[(6S,9S,12R,15S,18S,19R)-6,15-bis(3-amino-3-oxopropyl)-9-[(1R)-1-hydroxyethyl]-16,19-dimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-formamidopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C77H116N20O22S/c1-39(2)32-49-66(107)92-58(41(4)99)70(111)87-48(26-28-55(78)100)63(104)84-36-57(102)119-42(5)59(74(115)96(12)53(68(109)88-49)27-29-56(79)101)93-67(108)52(37-120(116,117)118)91-64(105)47(24-18-30-82-75(80)81)86-65(106)50(34-44-35-83-46-23-17-16-22-45(44)46)89-71(112)60(76(6,7)8)95-72(113)61(77(9,10)11)94-69(110)54-25-19-31-97(54)73(114)51(33-43-20-14-13-15-21-43)90-62(103)40(3)85-38-98/h13-17,20-23,35,38-42,47-54,58-61,83,99H,18-19,24-34,36-37H2,1-12H3,(H2,78,100)(H2,79,101)(H,84,104)(H,85,98)(H,86,106)(H,87,111)(H,88,109)(H,89,112)(H,90,103)(H,91,105)(H,92,107)(H,93,108)(H,94,110)(H,95,113)(H4,80,81,82)(H,116,117,118)/t40-,41-,42-,47+,48+,49-,50-,51+,52-,53+,54+,58+,59+,60-,61+/m1/s1 |
InChI Key |
TZBUSKCMYQJGRK-CFGHZUCJSA-N |
SMILES |
CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CCC(=O)N)C(C)O)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N([C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)O1)CCC(=O)N)[C@@H](C)O)CC(C)C)CCC(=O)N)C)NC(=O)[C@@H](CS(=O)(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](C)NC=O |
Canonical SMILES |
CC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CCC(=O)N)C(C)O)CC(C)C)CCC(=O)N)C)NC(=O)C(CS(=O)(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC=O |
Key on ui other cas no. |
94552-47-3 |
Synonyms |
discodermin A, Discodermia kiiensis |
Origin of Product |
United States |
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